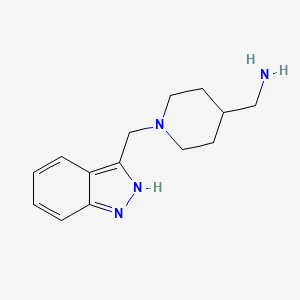

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c15-9-11-5-7-18(8-6-11)10-14-12-3-1-2-4-13(12)16-17-14/h1-4,11H,5-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNDKIRBXSZXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gabriel Synthesis from Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent displacement with potassium phthalimide yields the phthalimide-protected intermediate, which is hydrolyzed with hydrazine to free the primary amine.

Reaction Conditions :

Reduction of Piperidin-4-carbonitrile

Piperidin-4-carbonitrile, synthesized via Hofmann degradation of piperidin-4-carboxamide, is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This method affords piperidin-4-ylmethanamine in high purity.

Reaction Conditions :

Functionalization of the Indazole Moiety

Cadogan Reaction for 1H-Indazole Synthesis

The Cadogan reaction enables the synthesis of 1H-indazole derivatives from 2-nitrobenzaldehyde and substituted anilines. Cyclization using triethyl phosphite (P(OEt)3) under reflux yields 2-aryl-1H-indazoles, which are subsequently brominated at the 3-position using N-bromosuccinimide (NBS).

Reaction Conditions :

Conversion to 1H-Indazol-3-ylmethanol

3-Bromo-1H-indazole is subjected to a formylation reaction using Vilsmeier-Haack conditions (POCl3, DMF) to introduce an aldehyde group, which is reduced to the primary alcohol using sodium borohydride (NaBH4).

Reaction Conditions :

- POCl3 (1.5 equiv), DMF (2 equiv), DCM, 0°C → rt, 4 h (Yield: 70%)

- NaBH4 (2 equiv), MeOH, 0°C, 1 h (Yield: 90%).

Coupling Strategies for Final Assembly

Mitsunobu Reaction

The alcohol group of 1H-indazol-3-ylmethanol reacts with the secondary amine of Boc-protected piperidin-4-ylmethanamine under Mitsunobu conditions (DIAD, PPh3) to form the N-alkylated product. Deprotection with trifluoroacetic acid (TFA) yields the target compound.

Reaction Conditions :

Alkylation via Indazol-3-ylmethyl Bromide

1H-Indazol-3-ylmethanol is converted to the corresponding bromide using phosphorus tribromide (PBr3). Alkylation of piperidin-4-ylmethanamine (protected as Boc) in the presence of potassium carbonate (K2CO3) in acetonitrile affords the coupled product after deprotection.

Reaction Conditions :

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mitsunobu | Alcohol activation, coupling | 65 | 98 | Mild conditions, high regioselectivity | Cost of reagents |

| Alkylation (Br) | Bromide formation, SN2 reaction | 70 | 95 | Scalable, straightforward | Requires handling of PBr3 |

| Reductive Amination | Imine formation, reduction | 60 | 90 | Avoids alkylation steps | Low yield due to side reactions |

Chemical Reactions Analysis

Types of Reactions

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: can undergo various chemical reactions, including:

Oxidation: The indazole moiety can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the indazole or piperidine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring due to its aromatic nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indazole N-oxides, while substitution reactions could introduce various functional groups onto the indazole ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine typically involves the reaction of indazole derivatives with piperidine. The resulting compound features a piperidine ring connected to an indazole moiety, which is known for its diverse biological activities. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Properties

Research indicates that compounds with an indazole core demonstrate significant anticancer activity. For instance, studies have shown that derivatives of indazole can inhibit tubulin polymerization, thereby interfering with mitosis in cancer cells. The mechanism involves binding to the β-tubulin subunit, which disrupts the microtubule dynamics essential for cell division .

Case Study:

A study evaluating the cytotoxic effects of indazole derivatives on various cancer cell lines reported that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The results suggested that these compounds could serve as lead candidates for further development in cancer therapeutics.

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Research has indicated that this compound exhibits activity against a range of bacterial strains.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Pseudomonas aeruginosa | 12 |

In a disc diffusion assay, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Neuropharmacological Applications

The piperidine component of the compound is associated with various neuropharmacological activities. Compounds containing piperidine rings have been explored for their potential in treating neurological disorders such as depression and anxiety.

Mechanism of Action:

The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to anxiolytic and antidepressant effects, making it a candidate for further exploration in psychiatric medicine.

Potential Therapeutic Uses

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

- Cancer Therapy: As a tubulin inhibitor, it may serve as a basis for developing new anticancer drugs.

- Antimicrobial Agents: Its effectiveness against bacteria positions it as a potential candidate for antibiotic development.

- Neurological Disorders: Its neuropharmacological effects suggest applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzyl-Substituted Derivatives

- (1-(3-Methoxybenzyl)piperidin-4-yl)methanamine (9e) : Synthesized via hydrolysis of isoindoline-1,3-dione intermediates (yield: 83%). Features a 3-methoxybenzyl group, enhancing electron-donating properties. Molecular weight: 234 g/mol (GS-MS) .

- (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine (9d) : Incorporates a 2-fluorobenzyl substituent, offering metabolic stability via fluorine’s electronegativity. Yield: 98%; molecular weight: 222 g/mol (GS-MS) .

Alkyl/Aryl-Substituted Derivatives

- 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine : Used in GSK-3β inhibitors (e.g., compound 21), coupled with imidazopyridine-carboxylic acid. Molecular weight: 395.1 g/mol (LC-MS); yield: 56% .

- 1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine : Contains an oxetane ring, improving solubility and metabolic stability. Molecular weight: 170.25 g/mol (CAS: 1349717-14-1) .

Heteroaromatic Hybrids

- N-Methyl-[1-(pyrid-3-ylmethyl)piperidin-4-yl]methanamine : Features a pyridylmethyl group, enhancing π-π stacking interactions. Molecular weight: 219.33 g/mol (CAS: 937796-17-3) .

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine in 9d) improve metabolic stability and membrane permeability.

- Bulkier Substituents (e.g., indazole) may enhance target selectivity but reduce solubility.

- Hybrids with Heterocycles (e.g., imidazopyridine in 21) expand pharmacological scope to kinase and enzyme inhibition.

Biological Activity

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine is a compound characterized by its unique structure, which integrates an indazole moiety with a piperidine ring. This combination has drawn attention in medicinal chemistry due to the potential biological activities associated with both components. The compound's molecular formula is and it has a molecular weight of 244.34 g/mol .

The synthesis of this compound involves several steps, including the formation of the indazole ring through cyclization reactions. The indazole derivative is subsequently linked to a piperidine derivative via a methanamine bridge . This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail specific biological activities supported by research findings.

Antitumor Activity

Studies have demonstrated that compounds containing indazole derivatives can inhibit tumor growth effectively. For instance, related compounds have shown significant activity against various cancer cell lines:

| Compound | Target Cancer Type | IC50 Value (nM) |

|---|---|---|

| CFI-400945 | Colon Cancer (HCT116) | 0.5 |

| Compound 82a | Multiple Myeloma (KMS-12 BM) | 1400 |

| Compound 83 | General Antiproliferative | 640 |

These findings suggest that this compound may possess similar or enhanced antitumor properties due to its structural characteristics .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially leading to the inhibition of their activity. This interaction can result in anti-inflammatory and anticancer effects .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Studies : In vivo studies have shown that indazole derivatives can delay tumor growth in xenograft models, indicating their potential as therapeutic agents in cancer treatment .

- Neuropharmacological Research : The compound's ability to modulate neurotransmitter systems is under investigation, with preliminary data suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique biological properties due to its specific combination of functional groups:

| Compound | Structure | Primary Activity |

|---|---|---|

| 1H-Indazole | Simple Indazole | Anticancer |

| 1H-Indol | Indole Derivative | Neuroprotective |

| 2-(Indazol)-Pyrimidine | Complex Structure | PI3K Inhibitor |

This table highlights how the structural features of this compound may confer distinct advantages over other compounds in terms of biological efficacy .

Q & A

What are the common synthetic routes for (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine?

Basic

Synthesis typically involves modular strategies to assemble the indazole-piperidine scaffold. Key methods include:

- Multicomponent reactions : Combining indazole derivatives, piperidine precursors, and alkylating agents under optimized conditions (e.g., microwave-assisted synthesis to accelerate cyclization) .

- Reductive amination : Reaction of indazole-3-carbaldehyde with piperidin-4-ylmethanamine derivatives, followed by sodium borohydride reduction .

- Protection-deprotection strategies : Temporary protection of the amine group during alkylation steps to prevent side reactions .

Note : Indazole-specific reactivity may require tailored conditions compared to pyrazole analogs (e.g., higher temperatures for cyclocondensation) .

Which analytical techniques are recommended for characterizing this compound?

Basic

Critical characterization methods include:

- X-ray crystallography : Using SHELXL for precise determination of molecular geometry and hydrogen-bonding interactions .

- NMR spectroscopy : H and C NMR to confirm regioselectivity of the indazole substitution and piperidine conformation .

- Mass spectrometry (HRMS) : Validation of molecular weight and purity, particularly for intermediates .

- HPLC : Quantification of purity (>95% for biological assays) .

How can structural optimization improve target-specific binding affinity?

Advanced

Optimization strategies involve:

- Computational docking (e.g., AutoDock Vina) : Screening derivatives for binding to targets like GPCRs or kinases. Modifications to the indazole moiety or piperidine N-substituents can enhance hydrophobic interactions .

- Structure-activity relationship (SAR) studies : Systematic variation of the methylene linker length or introduction of electron-withdrawing groups on the indazole ring to improve metabolic stability .

- Fragment-based design : Leveraging the piperidine-amine core as a "privileged scaffold" for fragment linking in multi-target drug discovery .

How should researchers address discrepancies in bioactivity data across studies?

Advanced

Conflicting results (e.g., cytotoxicity vs. inactivity) require:

- Purity validation : Re-test compounds using HPLC or LC-MS to rule out impurities (>98% purity recommended) .

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .

- Structural analogs comparison : Evaluate bioactivity of closely related compounds (e.g., pyrazole vs. indazole derivatives) to isolate scaffold-specific effects .

What physicochemical properties influence its pharmacokinetic profile?

Basic

Key properties include:

- LogP : Target ~2–3 for balanced solubility and membrane permeability. Adjust via indazole substituents (e.g., halogenation reduces LogP) .

- Aqueous solubility : Enhanced by salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .

- Metabolic stability : Piperidine N-methylation or indazole fluorination to block cytochrome P450 oxidation .

What experimental strategies elucidate interactions with biological targets?

Advanced

Mechanistic studies employ:

- Surface plasmon resonance (SPR) : Real-time kinetics for binding to purified proteins (e.g., kinases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution, particularly for membrane proteins .

How is this compound leveraged in multi-target drug discovery?

Advanced

The scaffold’s versatility supports:

- Polypharmacology : Simultaneous modulation of GPCRs and ion channels by tuning substituent polarity .

- PROTAC design : Conjugation to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

- Metal coordination : Piperidine-amine as a ligand for catalytic metal complexes (e.g., Cu(II) for ROS generation in cancer therapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.